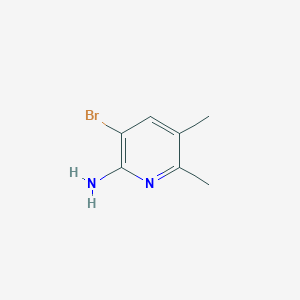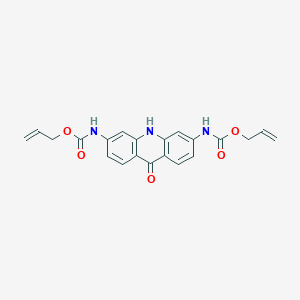
2,7-Bis(alloxycarbonylamino)-9(10H)acridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acridine derivatives, such as "2,7-Bis(alloxycarbonylamino)-9(10H)acridine," involves complex chemical reactions that often yield compounds with significant biological and chemical properties. Studies have focused on various synthetic pathways to create acridine and its derivatives, emphasizing their potential in diverse applications ranging from luminescence to chemical sensing. For example, Sazhnikov et al. (2013) reported the synthesis of 9-diarylamino-substituted acridines, highlighting the intricate balance between reaction conditions and the resulting molecular structure and properties (Sazhnikov et al., 2013).
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial in determining their chemical behavior and interaction with other molecules. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the orientation and electronic distribution within the molecule. Meszko et al. (2002) detailed the crystal structure of 9-(tert-butylamino)acridine, providing insights into the acridine moiety's folding and its implications on molecular properties (Meszko et al., 2002).
Chemical Reactions and Properties
Acridine derivatives undergo various chemical reactions, influencing their functional applications. The reactivity and chemical behavior of these compounds can be attributed to the acridine core's electronic structure and substituent effects. For instance, the chemiluminescent activity of new 9-substituted acridinium esters was explored by Smith et al. (2023), highlighting how different substituents affect the compounds' light-emitting properties (Smith et al., 2023).
Wissenschaftliche Forschungsanwendungen
DNA Affinity and Antitumor Applications
The acridine scaffold, which includes 2,7-Bis(alloxycarbonylamino)-9(10H)acridine, is noted for its DNA affinity and intercalative properties, marking it as a crucial pharmacophore in the design of antitumor drugs that target DNA. The global substitution on the heterocycle is pivotal in ensuring specific biological activity and selectivity for tumor cells. In the field of oncology, these compounds are especially promising due to their tumor-targeting properties. Applications include photodynamic therapy and the development of hypoxia-selective drugs, which are particularly relevant due to their focus on tumor cells (Belmont & Dorange, 2008).
Therapeutic Developments and Fluorescent Materials
Acridine derivatives have seen extensive exploration as potential therapeutic agents for a variety of diseases, including cancer, Alzheimer's, bacterial, and protozoan infections. Their primary mode of action is attributed to DNA intercalation and subsequent effects on biological processes related to DNA and its associated enzymes. Recent patents and literature emphasize the development of acridine derivatives with enhanced therapeutic potency and selectivity. Furthermore, these derivatives are also being examined for their use as fluorescent materials, underscoring their versatility in scientific applications (Zhang et al., 2014).
Antiproliferative Properties
Acridine derivatives have been thoroughly investigated for their multitarget qualities, including the inhibition of topoisomerase enzymes that regulate DNA topological changes and interference with DNA's vital biological function. Specifically, novel 9-substituted acridine heterocyclic compounds have shown promise due to their structure and structure-activity relationship, displaying IC50 values against various human cancer cell lines. This indicates their potential use as antiproliferative agents, with a significant focus on their interaction with topoisomerase and DNA base pairs (Aparna et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVEHIOZFNEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407467 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
CAS RN |
887353-18-6 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



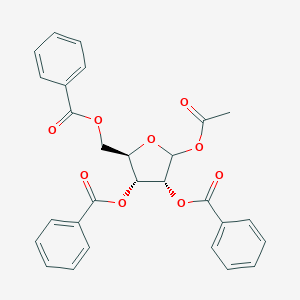
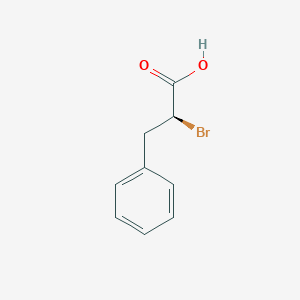
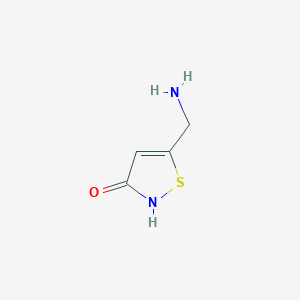
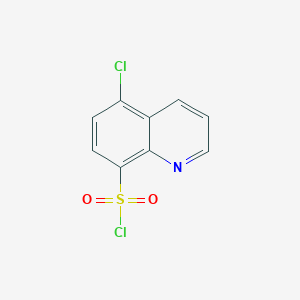
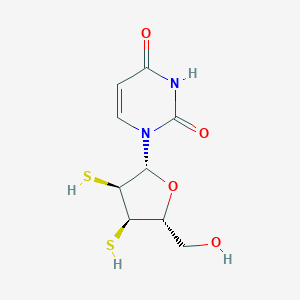
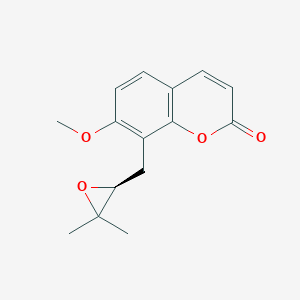
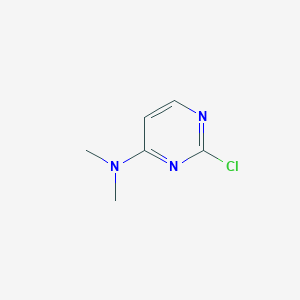
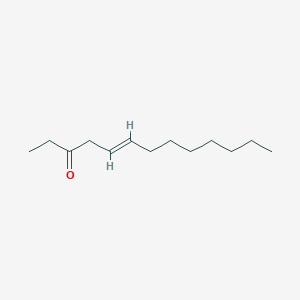
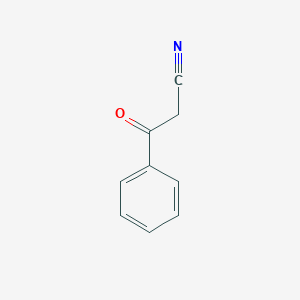
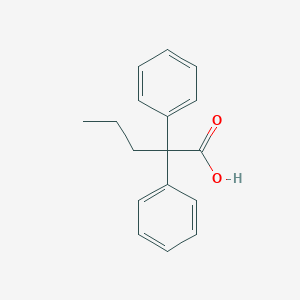
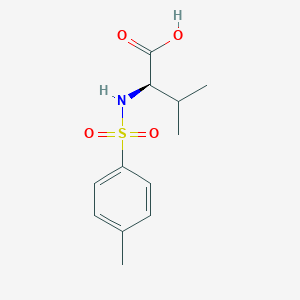
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
